Teslexivir Teslexivir Teslexivir is an antiviral agent.
Brand Name: Vulcanchem
CAS No.: 1075798-37-6
VCID: VC0544986
InChI: InChI=1S/C35H36BrN3O4/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42)
SMILES: CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC
Molecular Formula: C35H36BrN3O4
Molecular Weight: 642.6 g/mol

Teslexivir

CAS No.: 1075798-37-6

Cat. No.: VC0544986

Molecular Formula: C35H36BrN3O4

Molecular Weight: 642.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Teslexivir - 1075798-37-6

Specification

CAS No. 1075798-37-6
Molecular Formula C35H36BrN3O4
Molecular Weight 642.6 g/mol
IUPAC Name 4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid
Standard InChI InChI=1S/C35H36BrN3O4/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42)
Standard InChI Key IYWCUQWSZXLRNG-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC
Canonical SMILES CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC
Appearance Solid powder

Introduction

Chemical Identity and Structure

Teslexivir is a complex organic molecule with distinct chemical properties that contribute to its antiviral capabilities. Its IUPAC name is 4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid .

Basic Chemical Information

The compound has been identified through various systems and exists in both free base and hydrochloride salt forms.

Table 1: Basic Chemical Identifiers of Teslexivir

ParameterInformation
Molecular FormulaC35H36BrN3O4
PubChem CID76072858
CAS Number1075798-37-6
SynonymsBTA074, AP 611074, Teslexivir [INN], SZ91E95340
Molecular Weight642.6 g/mol
Hydrochloride Salt CAS1075281-70-7
Hydrochloride Salt FormulaC35H37BrClN3O4
Hydrochloride Salt Weight679.04 g/mol

Physicochemical Properties

Teslexivir possesses several key physicochemical characteristics that influence its pharmacological behavior.

Table 2: Computed Physicochemical Properties of Teslexivir

PropertyValue
XLogP3-AA8.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count10
Exact Mass641.18892 Da
Solubility in DMSO (hydrochloride)250 mg/mL (368.17 mM)

The chemical structure of Teslexivir includes several key functional groups: a benzoic acid moiety, a hydrazine linkage, a piperidine ring, and a benzyl group. These structural features contribute to its ability to interact with viral proteins .

Mechanism of Action

Viral Protein Targeting

Teslexivir functions through a highly specific mechanism targeting Human Papillomavirus (HPV) replication processes.

The compound acts as a potent and selective inhibitor of the interaction between two essential viral proteins: E1 and E2 . This interaction is a critical step in the DNA replication process of HPV types 6 and 11, which are commonly associated with genital warts (condylomata acuminata) .

Antiviral Activity

By disrupting the E1-E2 protein interaction, Teslexivir effectively interferes with viral DNA replication and subsequent viral production. This mechanism differs from other antiviral approaches that target viral enzymes directly, representing a novel strategy in antiviral development .

The compound demonstrates selective activity against HPV types 6 and 11, which are considered low-risk HPV types primarily responsible for benign lesions rather than cancerous growths. This selectivity profile made Teslexivir particularly interesting as a targeted treatment for condylomata acuminata (genital warts) .

Development History

Origin and Early Development

Teslexivir was originally developed by Anaconda Pharma as a first-in-class small molecule human papillomavirus therapeutic . It was initially known by alternative names including AP 611, AP611074, and BTA-074 before receiving the International Nonproprietary Name (INN) of Teslexivir .

Corporate Development Timeline

The development trajectory of Teslexivir involved multiple pharmaceutical organizations:

Table 3: Development Timeline

EntityRolePeriod
Anaconda PharmaOriginatorEarly development phase
AviragenDeveloperMid-development phase
VaxartFinal DeveloperUntil discontinuation (2021)

Regulatory Classification

Throughout its development, Teslexivir maintained several important regulatory classifications:

  • New Molecular Entity (NME) status

  • No Orphan Drug designation

  • Classification as an antiviral agent in the chemical classes of benzoic acids, hydrazines, piperidines, and small molecules

Clinical Applications and Research

Target Conditions

Teslexivir was investigated primarily for two HPV-related conditions:

Condylomata Acuminata (Genital Warts)

The compound reached Phase II clinical trials for this indication. Clinical studies were conducted in multiple countries including Ecuador, Serbia, Chile, Argentina, and France using a topical formulation . The direct application approach was designed to maximize local effects while minimizing systemic exposure.

Recurrent Respiratory Papillomatosis

This rarer condition, characterized by the growth of benign tumors in the respiratory tract due to HPV infection, was also targeted during clinical development. A topical gel formulation was under investigation in the United States for this indication .

Formulation Development

The primary delivery method developed for Teslexivir was topical application, with two notable formulations:

  • Standard topical preparation for condylomata acuminata

  • Gel formulation specifically designed for respiratory papillomatosis treatment

Current Status and Discontinuation

Development Termination

As of September 2021, Vaxart had discontinued the development of Teslexivir for both targeted conditions:

  • Phase II clinical development for condylomata acuminata was discontinued on September 3, 2021

  • Clinical development (phase unspecified) for recurrent respiratory papillomatosis was also discontinued on the same date

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator